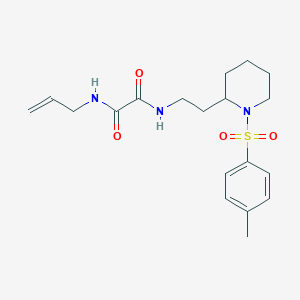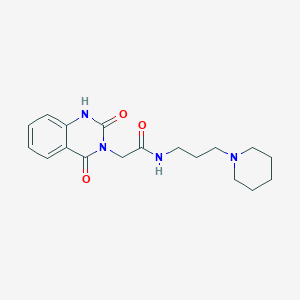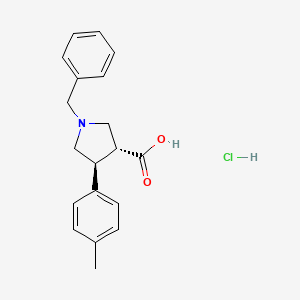
trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various strategies, including the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to mixtures of trans- and cis-isomers under different conditions (Kandinska, Kozekov, & Palamareva, 2006). Another study describes the stereoselective synthesis of 3,4-trans-disubstituted pyrrolidin-2-ones, offering a convenient route to 4-benzyl-3-pyrrolidinecarboxylic acid (Orena, Galeazzi, Martelli, Mobbili, & Panagiotaki, 2003).
Molecular Structure Analysis
Structural characterization of pyrrolidine derivatives reveals diverse molecular arrangements. For example, coordination complexes involving pyrrolidine units display chains linked by hydrogen bonds and π-stacking interactions, demonstrating the structural versatility of these compounds (Escuer, Mautner, Sanz, & Vicente, 2000).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical transformations, including nitrile anion cyclization to produce disubstituted pyrrolidines with high enantioselectivity, showcasing their potential in synthesizing complex organic molecules (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives are closely tied to their molecular structure, with studies on related compounds indicating that crystal packing, hydrogen bonding, and molecular geometry significantly influence their solid-state behavior and stability (Bogdanov, Svinyarov, Ivanova, Ivanova, & Spiteller, 2010).
Chemical Properties Analysis
The chemical behavior of pyrrolidine derivatives is affected by their functional groups and molecular framework. For instance, the reactivity towards electrophiles, nucleophiles, and the ability to form cocrystals and complexes highlight the diverse chemical properties these compounds can exhibit (Bhogala & Nangia, 2003).
科学的研究の応用
Synthesis and Chemical Transformations
Substituent Interactions in Derivatives : Research by Campbell and Mackay (1973) on di- and tri-acyl derivatives of cyclopentanol indicates a series of reactions and isomerizations involving similar compounds, suggesting potential in understanding substituent interactions in complex organic compounds (Campbell & Mackay, 1973).
Conformationally Restricted Analogs Synthesis : Galeazzi et al. (2003) described the synthesis of a conformationally restricted analog of pregabalin, demonstrating the potential of such compounds in creating novel pharmaceutical agents (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Synthesis of Stereochemically Complex Compounds : The work by Häusler (1981) on the synthesis of cis- and trans-substituted proline compounds highlights the complexity and potential applications in stereochemistry and organic synthesis (Häusler, 1981).
Pharmacological Applications
Prolyl Endopeptidase Inhibitors : Tsutsumi et al. (1995) investigated a compound with a similar structure, highlighting its potential as a prolyl endopeptidase inhibitor, which may have implications in medicinal chemistry (Tsutsumi, Okonogi, Takeuchi, & Kodama, 1995).
Antibacterial Agent Intermediates : Fukui et al. (1997) analyzed a related compound as an intermediate in the synthesis of a novel quinolone antibacterial agent, suggesting its potential use in developing new antibiotics (Fukui, Kobayashi, Nakata, Shibata, Naito, & Nakano, 1997).
Chemical Properties and Reactions
Pyrrolidine Lactams Synthesis : Andrews et al. (2003) conducted syntheses involving pyrrolidine lactams, which could inform research into the reactivity and applications of similar pyrrolidine compounds (Andrews, Borthwick, Chaignot, Jones, Robinson, Shah, Slater, & Upton, 2003).
Enantioselective Syntheses : Research by Chung et al. (2005) on enantioselective syntheses of N-tert-butyl disubstituted pyrrolidines showcases the importance of stereochemistry in the synthesis of pyrrolidine derivatives (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Safety And Hazards
特性
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUOBCQOWMQFLQ-URBRKQAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

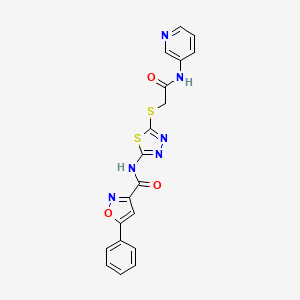
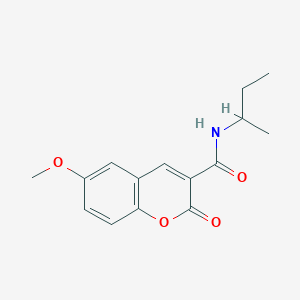

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)
![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)
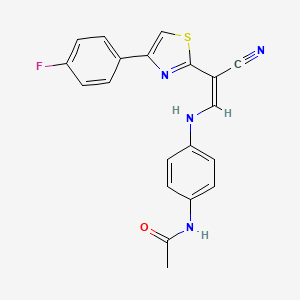
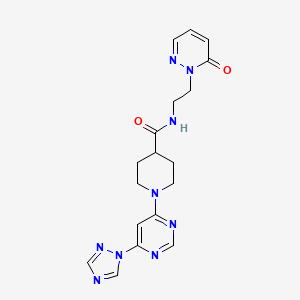
![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
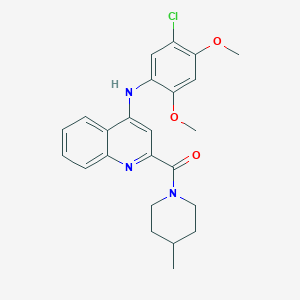
![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)
